![molecular formula C11H10N4O B12927495 4-[(Pyrimidin-2-yl)amino]benzamide CAS No. 183723-45-7](/img/structure/B12927495.png)
4-[(Pyrimidin-2-yl)amino]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Pyrimidin-2-ylamino)benzamide is a compound that has garnered significant interest in the field of medicinal chemistry. It is known for its potential as an inhibitor of the Hedgehog signaling pathway, which is a critical pathway involved in the regulation of cell growth and differentiation.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(pyrimidin-2-ylamino)benzamide typically involves the reaction of 2-aminopyrimidine with benzoyl chloride under specific conditions. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the amide bond. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion .
Industrial Production Methods
While specific industrial production methods for 4-(pyrimidin-2-ylamino)benzamide are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing purification steps such as recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
4-(Pyrimidin-2-ylamino)benzamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, amines).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzamide derivatives with additional oxygen-containing groups, while reduction may yield more hydrogenated forms of the compound .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in studies related to cell signaling pathways, particularly the Hedgehog signaling pathway.
Medicine: It has potential as a therapeutic agent for cancer treatment due to its inhibitory effects on the Hedgehog signaling pathway.
Industry: It may be used in the development of new pharmaceuticals and chemical products.
Mechanism of Action
The primary mechanism of action of 4-(pyrimidin-2-ylamino)benzamide involves the inhibition of the Hedgehog signaling pathway. This pathway is crucial for the regulation of cell growth and differentiation. By inhibiting this pathway, the compound can prevent the proliferation of cancer cells. The molecular targets involved include proteins such as Smoothened (SMO) and Gli transcription factors, which are key components of the Hedgehog signaling pathway .
Comparison with Similar Compounds
4-(Pyrimidin-2-ylamino)benzamide can be compared with other similar compounds that also target the Hedgehog signaling pathway. Some of these compounds include:
GDC-0449 (Vismodegib): Another Hedgehog pathway inhibitor with similar applications in cancer treatment.
Sonidegib: A compound with a similar mechanism of action, used for the treatment of basal cell carcinoma.
The uniqueness of 4-(pyrimidin-2-ylamino)benzamide lies in its specific structure, which allows for potent inhibition of the Hedgehog signaling pathway with potentially improved pharmacokinetic properties compared to other inhibitors .
Properties
CAS No. |
183723-45-7 |
|---|---|
Molecular Formula |
C11H10N4O |
Molecular Weight |
214.22 g/mol |
IUPAC Name |
4-(pyrimidin-2-ylamino)benzamide |
InChI |
InChI=1S/C11H10N4O/c12-10(16)8-2-4-9(5-3-8)15-11-13-6-1-7-14-11/h1-7H,(H2,12,16)(H,13,14,15) |
InChI Key |
WCFTUQKWFQGICK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(N=C1)NC2=CC=C(C=C2)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


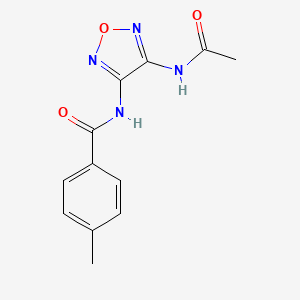


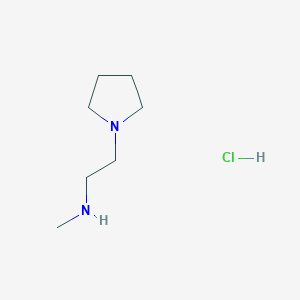
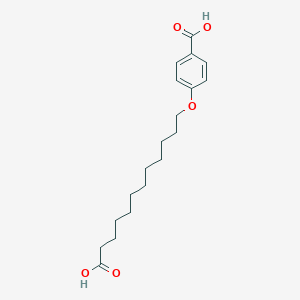
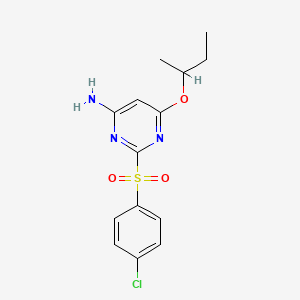

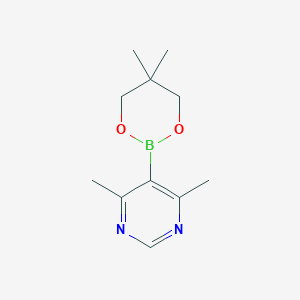
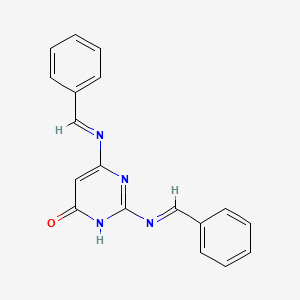
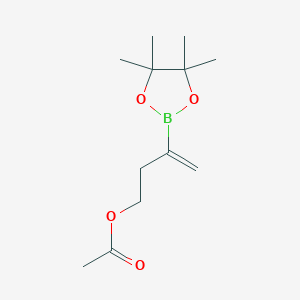
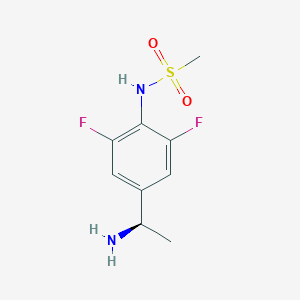
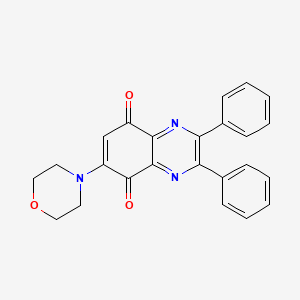
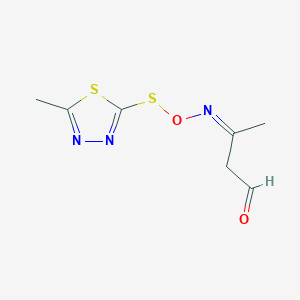
![4-Amino-6-[2-naphthylthio]quinazoline](/img/structure/B12927520.png)
